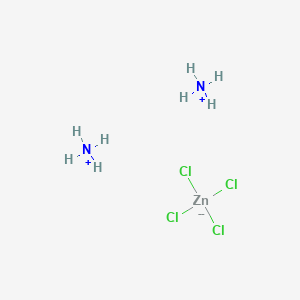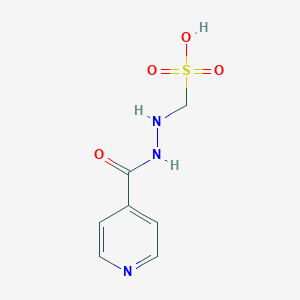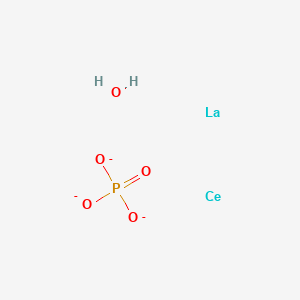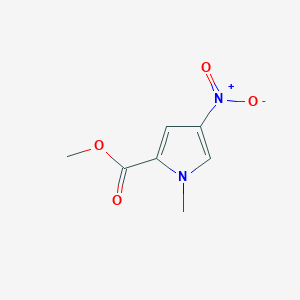
Diammonium tetrachlorozincate(2-)
Übersicht
Beschreibung
Diammonium tetrachlorozincate(2-) is an inorganic compound with the chemical formula (NH₄)₂ZnCl₄. It is the ammonium salt of tetrachlorozincate and is commonly used in various industrial and laboratory applications. This compound is known for its role in electroplating, production of zinc-based fluxing agents, and as a laboratory reagent .
Vorbereitungsmethoden
Diammonium tetrachlorozincate(2-) can be synthesized through the reaction between zinc chloride and ammonium chloride in an aqueous solution. The reaction typically proceeds as follows:
ZnCl2+2NH4Cl→(NH4)2ZnCl4
This method is commonly used in laboratory settings due to its simplicity and efficiency. Industrial production methods involve similar reactions but are scaled up to meet commercial demands. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Analyse Chemischer Reaktionen
Diammonium tetrachlorozincate(2-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Complex Formation: It forms complexes with other metal ions and ligands, which can be used in various applications.
Thermal Decomposition: Upon heating, it decomposes to form zinc chloride and ammonia.
Common reagents used in these reactions include other metal salts, ligands, and acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diammonium tetrachlorozincate(2-) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diammonium tetrachlorozincate(2-) involves its ability to form complexes with various biological molecules. For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . This property is particularly useful in its antimicrobial applications, where it can inhibit the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Diammonium tetrachlorozincate(2-) is similar to other zinc-based compounds such as triammonium pentachlorozincate(3-). Both compounds have similar uses and properties, but diammonium tetrachlorozincate(2-) is unique in its specific applications and reactivity . Other similar compounds include zinc ammonium chloride and zinc chloride, which also have applications in electroplating and as reagents in various chemical reactions .
Eigenschaften
IUPAC Name |
diazanium;tetrachlorozinc(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Zn/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQUXKCHSZSKOT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Zn-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14639-97-5 | |
| Record name | Ammonium tetrachlorozincate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium tetrachlorozincate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)








